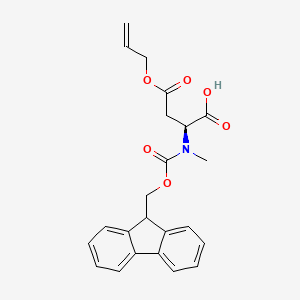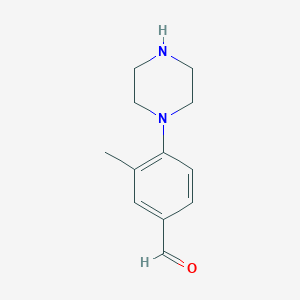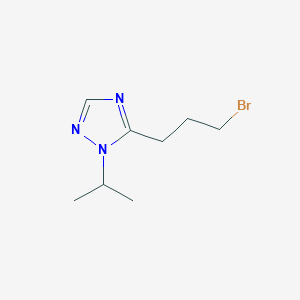![molecular formula C12H9N3O B15328761 2-(Pyridin-3-yl)benzo[d]oxazol-4-amine](/img/structure/B15328761.png)
2-(Pyridin-3-yl)benzo[d]oxazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-3-yl)benzo[d]oxazol-4-amine is a heterocyclic compound that features both a pyridine ring and a benzoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)benzo[d]oxazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with 2-aminobenzoic acid derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
2-(Pyridin-3-yl)benzo[d]oxazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
科学研究应用
2-(Pyridin-3-yl)benzo[d]oxazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is utilized in the development of new materials, such as polymers and dyes.
作用机制
The mechanism of action of 2-(Pyridin-3-yl)benzo[d]oxazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 2-(Pyridin-2-yl)benzo[d]oxazol-4-amine
- 2-(Pyridin-4-yl)benzo[d]oxazol-4-amine
- 2-(Pyridin-3-yl)benzo[d]oxazol-5-amine
Uniqueness
2-(Pyridin-3-yl)benzo[d]oxazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring relative to the benzoxazole ring can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties.
属性
分子式 |
C12H9N3O |
|---|---|
分子量 |
211.22 g/mol |
IUPAC 名称 |
2-pyridin-3-yl-1,3-benzoxazol-4-amine |
InChI |
InChI=1S/C12H9N3O/c13-9-4-1-5-10-11(9)15-12(16-10)8-3-2-6-14-7-8/h1-7H,13H2 |
InChI 键 |
WTYLTNUZNFTRNC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)OC(=N2)C3=CN=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-bis(trifluoromethyl)phenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B15328679.png)
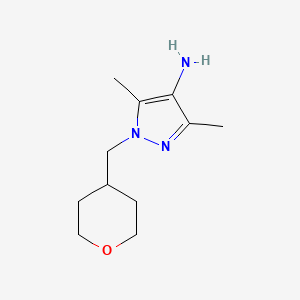

![3-Chloro-6-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15328688.png)
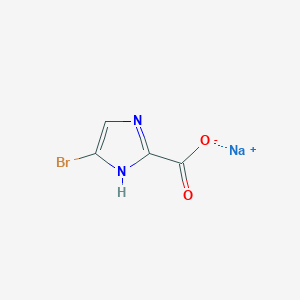
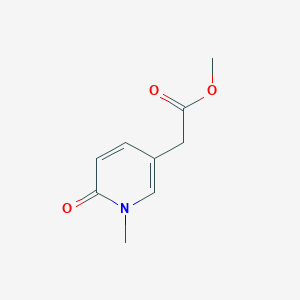
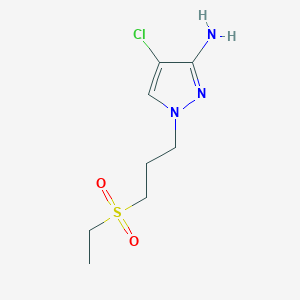
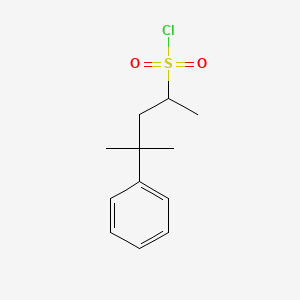


![2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B15328748.png)
